

# Early-Phase Clinical Development of Pocenbrodib: A Technical Overview

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Compound of Interest		
Compound Name:	Pocenbrodib	
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Introduction: **Pocenbrodib** (formerly FT-7051) is an orally administered, potent, and selective small molecule inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains. These proteins are critical co-activators of the androgen receptor (AR), a key driver in the progression of metastatic castration-resistant prostate cancer (mCRPC). By targeting the CBP/p300 axis, **pocenbrodib** represents a novel therapeutic strategy to overcome resistance to androgen receptor pathway inhibitors (ARPIs). This technical guide synthesizes the available data from early-phase clinical trials, detailing the experimental protocols, and outlining the underlying signaling pathways.

## **Mechanism of Action**

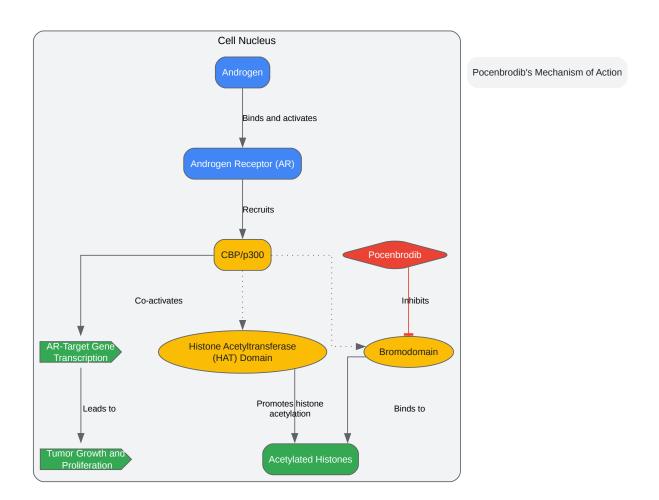
**Pocenbrodib** functions by selectively binding to the bromodomain of CBP and p300, preventing their interaction with acetylated lysine residues on histone and non-histone proteins. This inhibition disrupts the assembly of the transcriptional machinery required for the expression of AR-dependent genes, including those that drive tumor growth and proliferation. Preclinical studies have demonstrated that this mechanism is effective in both enzalutamide-sensitive and -resistant prostate cancer models.[1]

## **Signaling Pathway**

The signaling pathway targeted by **pocenbrodib** is central to the transcriptional activity of the androgen receptor. The diagram below illustrates the mechanism by which **pocenbrodib** 



inhibits this pathway.



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Caption: **Pocenbrodib** inhibits the CBP/p300 bromodomain, disrupting AR-mediated gene transcription.



# Early-Phase Clinical Trial Results The COURAGE Study (Phase 1, NCT04575766)

The first-in-human study of **pocenbrodib** (then FT-7051) was a Phase 1, open-label, multicenter trial in men with mCRPC who had progressed on at least one prior androgen receptor pathway inhibitor.[2][3][4] The primary objectives were to evaluate the safety and tolerability of **pocenbrodib** and to determine the recommended Phase 2 dose.[3]

The study utilized a Bayesian Optimal Interval (BOIN) design with an accelerated titration phase to assess dose escalation.[2][3] **Pocenbrodib** was administered orally on a 28-day cycle, with 21 days of treatment followed by a 7-day pause.[3] Key assessments included safety monitoring, pharmacokinetics (PK), pharmacodynamics (PD) through skin biopsies, and preliminary anti-tumor activity via Prostate-Specific Antigen (PSA) levels and radiographic imaging.[2][3]

The following tables summarize the preliminary findings from the COURAGE study, based on data released in October 2021 from an initial cohort of eight patients.[5] It is important to note that this represents a small patient sample from the early dose-escalation phase of the trial.

Table 1: Preliminary Safety and Efficacy from the COURAGE Study

Parameter	Finding	Source
Patient Population	8 men with late-line mCRPC	[5]
Treatment Discontinuation due to Adverse Events	0 patients	[5]
Most Common Treatment- Emergent Adverse Events (TEAEs)	Majority were Grade 1 or 2	[6][7]
PSA50 Response	One evaluable patient who completed >90 days of treatment demonstrated an ongoing PSA50 response	[5][7]

Table 2: Preliminary Pharmacokinetic and Pharmacodynamic Findings



Parameter	Finding	Source
Time to Maximum Concentration (Tmax)	Within 2 hours	[2][6][7]
Dose Proportionality	Exposure increased with dose in a greater than dose-proportional manner	[8]
Target Engagement	Reduction in H3K27AC (a CBP/p300 pathway biomarker) observed in skin biopsies	[2][6][7]
Predicted Efficacious Dose	The 150 mg dose approached the predicted efficacious concentration based on preclinical modeling	[2][6][7]

### P300-02-001 Study (Phase 1b/2a, NCT06785636)

Building on the findings from the COURAGE study, a Phase 1b/2a clinical trial of **pocenbrodib** was initiated, with the first patient dosed in March 2025.[9] This multicenter, open-label, dose-finding study is evaluating **pocenbrodib** both as a monotherapy and in combination with other approved therapies for mCRPC.[10] The study is expected to enroll approximately 203 patients.[10]

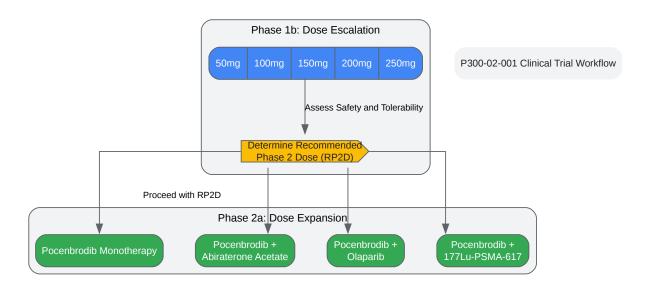
The study is designed in two parts: a Phase 1b dose-escalation phase and a Phase 2a dose-expansion phase.

Phase 1b: This portion will assess **pocenbrodib** monotherapy at five escalating dose levels (50 mg, 100 mg, 150 mg, 200 mg, and 250 mg) administered once daily for 5 days followed by a 2-day pause.[10] The primary objective is to determine the safety and recommended Phase 2 dose.[3]

Phase 2a: This phase will evaluate the efficacy and safety of **pocenbrodib** as a monotherapy and in combination with abiraterone acetate, olaparib, or 177Lu-PSMA-617.[3] The primary endpoints for this phase include objective response rate and PSA decline.[10]



The workflow for the P300-02-001 study is depicted in the diagram below.



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Caption: Workflow of the P300-02-001 Phase 1b/2a clinical trial.

#### **Conclusion and Future Directions**

The early-phase clinical development of **pocenbrodib** has demonstrated a favorable safety profile, target engagement, and preliminary signs of anti-tumor activity in patients with heavily pretreated mCRPC. The ongoing Phase 1b/2a trial will provide more comprehensive data on the efficacy and safety of **pocenbrodib**, both as a monotherapy and in combination with standard-of-care agents. These studies will be crucial in defining the role of this novel CBP/p300 inhibitor in the treatment landscape of advanced prostate cancer. Further investigation into biomarkers of response will also be critical for patient selection and optimizing clinical outcomes.



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